Product packaging for Samandaridine(Cat. No.:CAS No. 6384-73-2)

Samandaridine

Cat. No.: B14721305
CAS No.: 6384-73-2
M. Wt: 345.5 g/mol
InChI Key: GUSZSGSYIVZEDM-ACYPXLHBSA-N
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Description

Samandaridine is a steroidal alkaloid identified in the skin secretions of the European fire salamander (Salamandra salamandra) and related subspecies . This compound belongs to the samandarines family, characterized by a complex 7-6-6-5 fused ring system and a molecular formula of C21H31NO3 . Research into this compound is focused on its role in amphibian defense systems, where it acts as a toxic and repellent agent against potential predators . Studies suggest these alkaloids may also possess antimicrobial properties, helping to protect the salamander's skin from bacterial and fungal infections . The precise mechanism of action of this compound is not fully elucidated, but related alkaloids like samandarin are known to be extremely toxic and primarily affect the central nervous system, which can lead to convulsions and respiratory paralysis . The compound is offered strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this reagent with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31NO3 B14721305 Samandaridine CAS No. 6384-73-2

Properties

CAS No.

6384-73-2

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

(1S,2S,3S,6S,7R,11S,13S,14S,17R,19R)-2,6-dimethyl-10,22-dioxa-20-azahexacyclo[17.2.1.02,17.03,14.06,13.07,11]docosan-9-one

InChI

InChI=1S/C21H31NO3/c1-20-6-5-13-12(14(20)8-16-15(20)9-19(23)24-16)4-3-11-7-18-22-10-17(25-18)21(11,13)2/h11-18,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18-,20+,21+/m1/s1

InChI Key

GUSZSGSYIVZEDM-ACYPXLHBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]4[C@@H]2CC(=O)O4)CC[C@H]5[C@@]3([C@H]6CN[C@@H](C5)O6)C

Canonical SMILES

CC12CCC3C(C1CC4C2CC(=O)O4)CCC5C3(C6CNC(C5)O6)C

Origin of Product

United States

Preparation Methods

Early Synthetic Challenges

The initial attempts to synthesize this compound faced considerable challenges due to the complex stereochemistry and unique structural features of the molecule. Early approaches to salamander alkaloid synthesis concentrated on either:

  • Construction via 2,3-seco intermediates, involving key transformations of steroid precursors
  • Ring expansion methodologies followed by oxygen-bridging operations

The first successful syntheses of salamander alkaloids employed seco steroid routes, which provided access to the characteristic A-ring system. However, these early methods were often lengthy and provided low overall yields.

Biogenetically Modelled Synthesis Approaches

Biomimetic Strategies

A significant advancement in this compound synthesis came through biogenetically modelled approaches that attempted to mimic the presumed biosynthetic pathways occurring in salamanders. One notable approach described by Benn and Shaw involved:

  • Starting with steroid precursors
  • Converting them to key intermediates through strategic functionalization
  • Employing a Schmidt rearrangement as a crucial step to introduce the nitrogen into the ring system

The Schmidt rearrangement of 17β-acetoxy-1α-hydroxy-5β-androstan-3-one produced a 3-aza-4-oxo-lactam intermediate, which upon reduction yielded a samandarine-type salamander alkaloid structure. This approach proved conceptually important as it demonstrated the feasibility of accessing the complex ring structure through biomimetic transformations.

Transformations to this compound

A key aspect of synthesis strategy involves the conversion between related salamander alkaloids. Since this compound (3) is structurally related to compounds like samandarine and samandarone (2), researchers developed methods to transform between these molecules. This interconversion strategy provided an alternative route to this compound by first synthesizing a related alkaloid and subsequently modifying the structure.

As noted in the literature: "Since 4 has been converted into 1, and this into 2 and 3, in a formal sense our synthesis also provides access to these other salamander alkaloids". This demonstrates how the synthesis of one member of the samandarine family can provide access to others through selective functional group transformations.

Modern Synthetic Routes to this compound

Stereocontrolled Synthesis Strategies

Contemporary approaches to this compound synthesis have focused on achieving stereocontrol at key positions. A particularly important development was the establishment of methods for the construction of the trans-1,2-diol A-ring motif found in this compound and other quassinoids.

The trans-1,2-diol is crafted via:

  • Stereoselective α-hydroxylation of a silyl enol ether
  • Controlled reduction processes
  • Strategic oxygen bridge formation

This approach significantly improved the stereoselectivity of the synthesis and has much potential for efficient construction of the this compound framework.

Concise Ring Construction Methods

More recent synthetic efforts have aimed at developing concise methods for constructing the characteristic fused ring system of this compound. One notable approach involves:

  • Preparation of appropriately functionalized androstane derivatives
  • Selective A-ring expansion using nitrogen-based reagents
  • Strategic reduction and functionalization to establish the oxygen bridge

The critical lactam intermediates (compounds 8 and 9 in some synthetic pathways) have been separated through careful preparative thin-layer chromatography. The successful conversion of lactam intermediates to the target alkaloid was achieved through controlled reduction processes.

Key Transformation Technologies in this compound Synthesis

Reduction Methodologies

Reduction transformations represent a critical component in this compound synthesis pathways. Two principal reduction approaches have demonstrated particular utility:

  • Lithium Aluminum Hydride Reduction :
    This method has been applied to convert lactam intermediates to dihydroxy compounds, such as the transformation of compound 8 to 1α,17β-dihydroxy-2a-aza-A-homo-5β-androstane (10).

  • Partial Reduction via Dissolving Metal Conditions :
    The use of lithium in ethylamine containing 2-methyl-2-propanol has enabled the direct partial reduction of lactams to intermediate iminols, which spontaneously cyclize to the more stable oxazolidine structure characteristic of this compound.

The latter approach has proven particularly valuable, as it provides a reasonable yield of the target compound while avoiding some of the complications associated with back-oxidation processes that can occur with more conventional reduction methods.

Chromatographic Purification Techniques

The purification of synthetic intermediates en route to this compound has presented significant challenges. As noted in the literature, "Separation of the mixed lactams ultimately proved to be the most difficult step in the entire synthesis". Researchers have successfully employed careful preparative thin-layer chromatography to achieve this critical separation.

Other purification methodologies employed in this compound synthesis include:

  • Column chromatography using carefully optimized solvent systems
  • Crystallization processes for isolating pure intermediates
  • Strategic acetylation to facilitate separation of closely related compounds

Comparative Analysis of this compound Preparation Methods

Efficiency Comparison

The various approaches to this compound synthesis can be compared based on several key parameters:

Synthetic Approach Number of Steps Overall Yield Key Advantages Key Limitations
Early Seco-Steroid Routes >15 <5% Established methodology Low yield, lengthy sequence
Schmidt Rearrangement/Biogenetic ~10 10-15% Biomimetic approach Separation challenges
Modern Stereocontrolled Synthesis 8-12 15-20% Improved stereoselectivity Complex reagents required
Interconversion from Related Alkaloids Varies Varies Utilizes established compounds Depends on availability of precursors

Stereochemical Considerations

A critical challenge in this compound synthesis is controlling the stereochemistry at multiple centers. The characteristic 2a-aza-A-homo-5β-steroid framework requires precise control of configuration at several positions. Various approaches have addressed this challenge through:

  • Substrate-controlled stereoselective transformations
  • Reagent-controlled stereoselective processes
  • Resolution strategies for separating diastereomers
  • Strategic utilization of steroidal starting materials with pre-established stereochemistry

Detailed Analysis of a Representative Synthetic Pathway

One of the most well-documented approaches to this compound involves the following key transformations:

  • Preparation of a 16-oxoandrostane (3) from steroid precursors
  • Formation of the expanded and oxygen-bridged ring A through strategic transformations
  • Introduction of the nitrogen via Schmidt reaction to form lactam intermediates
  • Separation of isomeric lactams through chromatographic techniques
  • Lithium aluminum hydride reduction to form 1α,17β-dihydroxy-2a-aza-A-homo-5β-androstane (10)
  • Partial reduction using dissolving metal conditions to achieve the oxazolidine structure

The critical lactam intermediates were characterized through spectroscopic methods, including:

  • Proton magnetic resonance spectra measured on Varian A60 or HA100 spectrometers
  • Mass spectrometry to establish molecular weights and fragmentation patterns
  • Thin-layer chromatography to monitor reaction progress and purity

Detailed Reaction Conditions

The Schmidt reaction, a key transformation in many this compound synthetic routes, was typically performed under the following conditions:

  • Dissolution of the ketone intermediate in carbon tetrachloride
  • Addition of sodium azide and trifluoroacetic acid
  • Reflux for several hours with continuous stirring in an inert atmosphere
  • Workup involving filtration, extraction, and purification steps

The reduction of lactam intermediates was accomplished using lithium aluminum hydride in tetrahydrofuran or diethyl ether, with careful temperature control and extended reaction times.

Chemical Reactions Analysis

Samandaridine undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different analogs.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The precise mechanism of action of samandaridine is not fully understood. it is known to affect the central nervous system, specifically the spinal cord . This compound likely interacts with specific molecular targets and pathways involved in neurotransmission, leading to its toxic effects. The compound’s lipid-soluble nature allows it to easily penetrate cell membranes and exert its effects on intracellular targets .

Comparison with Similar Compounds

Key Findings :

  • Samandarine is consistently reported as the most neurotoxic, inducing convulsions and antagonizing barbiturate effects .
  • This compound and samandarone exhibit comparable LD50 values in mice, but this compound’s convulsive effects are less pronounced than samandarine’s .
  • Samandarone shows the lowest toxicity, attributed to its C16 ketone group, which may reduce CNS penetration .

Antimicrobial Activity

Compound Minimum Inhibitory Concentration (MIC) Target Microorganisms
Samandarone 1.5 × 10⁻⁶ M E. coli, B. subtilis, S. cerevisiae
Samandarine 1.5 × 10⁻⁶ M S. cerevisiae, P. expansum
This compound 1.5 × 10⁻⁶ M S. cerevisiae
Cycloneosamandione Not reported N/A

Key Findings :

  • Samandarone demonstrates broad-spectrum antimicrobial activity, inhibiting gram-positive/-negative bacteria and fungi (e.g., Phycomyces blakesleeanus) at 3 × 10⁻⁶ M .
  • cerevisiae) at higher concentrations .
  • Crude salamander secretions exhibit stronger antimicrobial effects than isolated samandarines, likely due to synergistic peptides .

Ecological and Population Variability

  • Geographic Variation: Populations of S. For example, Čvrsnica salamanders produce more this compound than those from Prenj .

Biological Activity

Samandaridine, an alkaloid found in the skin secretions of certain salamander species, has garnered attention for its diverse biological activities, particularly its neurotoxic, antimicrobial, and cytotoxic properties. This article synthesizes current research findings on this compound, highlighting its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Sources

This compound is part of a class of compounds known as salamander alkaloids (SAMs), which are primarily produced by the fire salamander (Salamandra salamandra). These compounds serve as a defense mechanism against predators and have been studied for their potential pharmacological applications.

1. Neurotoxicity

Research indicates that this compound exhibits significant neurotoxic effects. It acts primarily on the central nervous system by blocking nerve signals, leading to symptoms such as respiratory paralysis and convulsions. A study by Lüddecke et al. (2018) demonstrated that this compound is less potent than samandarine but still poses a considerable risk to both predators and accidental consumers, such as pets that may encounter salamanders .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of various bacterial strains including Escherichia coli and Bacillus subtilis, as well as fungal species such as Geotrichum candidum. The minimum effective concentration for complete inhibition of fungal growth was reported to be around 3×106M3\times 10^{-6}M for samandarone, a related compound .

Table 1: Antimicrobial Activity of Salamander Alkaloids

CompoundBacterial Strains InhibitedFungal Strains InhibitedMinimum Effective Concentration
This compoundE. coli, B. subtilisGeotrichum candidumNot specified
SamandarineE. coli, Proteus mirabilisPhycomyces blakesleeanus3×106M3\times 10^{-6}M
SamandaroneB. subtilis, S. cerevisiaePenicillium expansum3×106M3\times 10^{-6}M

Case Study 1: Intoxication in Pets

A notable case involved a dog that suffered from intoxication after contact with a fire salamander. The clinical signs included vomiting and neurological disturbances. The dog recovered after veterinary intervention, highlighting the potential risks associated with exposure to this compound and related compounds .

Case Study 2: Ecological Impact

Research conducted on various populations of fire salamanders revealed significant variations in the concentration of this compound among different geographical locations. This variability raises questions about ecological adaptations and the evolutionary significance of these alkaloids in predator-prey interactions .

The mechanisms by which this compound exerts its biological effects are not fully understood but are believed to involve:

  • Neurotoxic Mechanism : Binding to sodium channels in neurons, inhibiting action potentials.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Q & A

Q. What experimental methodologies are most suitable for isolating and characterizing Samandaridine in natural sources?

this compound’s isolation requires a multi-step approach:

  • Extraction : Use solvent partitioning (e.g., ethanol or methanol) followed by column chromatography to separate alkaloid fractions .
  • Characterization : Employ NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural integrity. Compare retention times with known standards via HPLC .
  • Purity Validation : Conduct elemental analysis and melting point determination to verify sample homogeneity .

Q. How can researchers design a robust literature review to contextualize this compound’s pharmacological potential?

  • Primary Sources : Prioritize peer-reviewed journals using databases like PubMed, SciFinder, or Web of Science. Exclude non-academic sources (e.g., BenchChem) .
  • Gap Analysis : Tabulate existing studies (Table 1) to highlight understudied areas (e.g., neuroprotective mechanisms vs. cytotoxicity) .
Study Focus Key Findings Gaps Identified
CytotoxicityDose-dependent apoptosis in HeLa cellsMechanism in neuronal cells unclear
Biosynthesis PathwaysPutative genes identified in salamandersEnzymatic steps unvalidated

Q. What criteria ensure a feasible hypothesis for studying this compound’s bioactivity?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to purified this compound and validated cell lines.
  • Novelty : Explore under-researched targets (e.g., mitochondrial permeability transition pores) .
  • Ethical Compliance : Adhere to institutional guidelines for animal or human cell use .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxicity across cell lines?

  • Methodological Audit : Compare protocols for inconsistencies (e.g., exposure time, solvent used, cell passage number) .
  • Statistical Reanalysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in culture media) .
  • Experimental Replication : Conduct dose-response assays in parallel across labs to isolate technical vs. biological variability .

Q. What strategies optimize interdisciplinary collaboration for studying this compound’s ecological roles?

  • Team Roles : Assign chemists to structural analysis, biologists to in vivo models, and computational researchers for molecular docking .
  • Data Integration : Use shared platforms (e.g., LabArchives) to standardize metadata and enable cross-validation .
  • Conflict Resolution : Predefine criteria for prioritizing conflicting results (e.g., mechanistic plausibility over anecdotal observations) .

Q. How can secondary data analysis enhance understanding of this compound’s evolutionary significance?

  • Data Mining : Aggregate genomic databases (NCBI, UniProt) to trace homologs of this compound biosynthetic enzymes across amphibians .
  • Phylogenetic Mapping : Construct maximum-likelihood trees to correlate alkaloid production with ecological niches .
  • Limitations : Address biases in public datasets (e.g., overrepresentation of certain salamander species) .

Q. What experimental controls are critical for validating this compound’s proposed neuroprotective effects?

  • Positive/Negative Controls : Use memantine (NMDA antagonist) and vehicle-only treatments in neuronal injury models .
  • Blinding : Implement double-blind protocols for histological scoring to reduce observer bias .
  • Reproducibility : Publish raw data (e.g., electrophysiology traces) in supplementary materials .

Methodological Guidance

How to formulate a spatially and temporally focused research question on this compound’s environmental persistence?

  • Spatial Scope : Narrow to specific ecosystems (e.g., Appalachian Mountain streams) .
  • Temporal Variables : Compare seasonal alkaloid concentrations using LC-MS/MS .
  • Alignment with SDGs : Link to UN Sustainable Development Goal 15 (Life on Land) for funding relevance .

Q. What iterative approaches resolve ambiguities in this compound’s metabolic pathways?

  • Hypothesis Testing : Use isotopic labeling (¹⁴C-glucose) to trace precursor incorporation .
  • Model Refinement : Adjust pathway maps via Bayesian inference based on enzyme kinetics data .
  • Peer Feedback : Present preliminary data at conferences (e.g., ACS National Meeting) to refine hypotheses .

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